3-amino-N-(5-chloro-2-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide
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Overview
Description
3-amino-N-(5-chloro-2-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a chemical compound that has gained attention due to its potential therapeutic applications. The compound is a cycloocta[b]thieno[3,2-e]pyridine derivative, which has been shown to exhibit potent activity against various diseases.
Mechanism of Action
The mechanism of action of 3-amino-N-(5-chloro-2-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of various enzymes and signaling pathways involved in disease progression.
Biochemical and Physiological Effects
Studies have shown that 3-amino-N-(5-chloro-2-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide exhibits potent biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antibacterial and antiviral activity. In addition, the compound has been shown to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-amino-N-(5-chloro-2-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide in lab experiments include its potent activity against various diseases and its ability to inhibit the activity of enzymes and signaling pathways involved in disease progression. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity.
Future Directions
There are several future directions for the study of 3-amino-N-(5-chloro-2-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide. These include:
1. Further studies to elucidate the mechanism of action of the compound.
2. Development of more efficient synthesis methods for the compound.
3. Studies to investigate the potential of the compound as a therapeutic agent for various diseases.
4. Studies to investigate the potential of the compound as a neuroprotective agent.
5. Studies to investigate the potential of the compound as an anti-inflammatory agent.
Conclusion
In conclusion, 3-amino-N-(5-chloro-2-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide is a promising compound with potential therapeutic applications. The compound has been shown to exhibit potent activity against various diseases and has several advantages for lab experiments. Further studies are needed to fully understand the mechanism of action of the compound and to investigate its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of 3-amino-N-(5-chloro-2-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been described in the literature. The compound can be synthesized by reacting 5-chloro-2-pyridinecarboxylic acid with 1,2,3,4-tetrahydrocycloocta[b]thiophene-3-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with ammonia to obtain the desired compound.
Scientific Research Applications
3-amino-N-(5-chloro-2-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent activity against various diseases, including cancer, inflammation, and infectious diseases. In addition, the compound has shown to have neuroprotective effects.
properties
Product Name |
3-amino-N-(5-chloro-2-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide |
---|---|
Molecular Formula |
C19H19ClN4OS |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
6-amino-N-(5-chloropyridin-2-yl)-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraene-5-carboxamide |
InChI |
InChI=1S/C19H19ClN4OS/c20-12-7-8-15(22-10-12)24-18(25)17-16(21)13-9-11-5-3-1-2-4-6-14(11)23-19(13)26-17/h7-10H,1-6,21H2,(H,22,24,25) |
InChI Key |
SBSVNYNYZSTGGO-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C=C3C(=C(SC3=N2)C(=O)NC4=NC=C(C=C4)Cl)N |
Canonical SMILES |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)NC4=NC=C(C=C4)Cl)N |
Origin of Product |
United States |
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